(2Z)-1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)prop-2-en-1-one
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Overview
Description
1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is an organic compound that features a hydroxyl group attached to a phenyl ring and a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE typically involves the condensation of 3-hydroxybenzaldehyde with 1-methyl-1H-pyrazole-4-carbaldehyde in the presence of a base. The reaction is usually carried out in a solvent such as ethanol or methanol under reflux conditions. The product is then purified by recrystallization or column chromatography.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The carbonyl group can be reduced to form an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents such as thionyl chloride (SOCl2) or alkyl halides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-hydroxybenzoic acid or 3-hydroxyacetophenone.
Reduction: Formation of 1-(3-hydroxyphenyl)-3-(1-methyl-1H-pyrazol-4-yl)propan-1-ol.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a therapeutic agent in the treatment of various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.
Mechanism of Action
The mechanism of action of 1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE involves its interaction with specific molecular targets and pathways. The hydroxyl group and pyrazole moiety can form hydrogen bonds and other interactions with biological molecules, leading to various effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-(3-HYDROXYPHENYL)-2-PROPEN-1-ONE: Lacks the pyrazole moiety, making it less versatile in terms of chemical reactivity and biological activity.
3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE: Lacks the hydroxyl group, which may reduce its potential for hydrogen bonding and other interactions.
Uniqueness
1-(3-HYDROXYPHENYL)-3-(1-METHYL-1H-PYRAZOL-4-YL)-2-PROPEN-1-ONE is unique due to the presence of both the hydroxyl group and the pyrazole moiety. This combination allows for a wide range of chemical reactions and interactions, making it a valuable compound for various applications.
Properties
Molecular Formula |
C13H12N2O2 |
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Molecular Weight |
228.25 g/mol |
IUPAC Name |
(Z)-1-(3-hydroxyphenyl)-3-(1-methylpyrazol-4-yl)prop-2-en-1-one |
InChI |
InChI=1S/C13H12N2O2/c1-15-9-10(8-14-15)5-6-13(17)11-3-2-4-12(16)7-11/h2-9,16H,1H3/b6-5- |
InChI Key |
JZLRXKQHFIGTIR-WAYWQWQTSA-N |
Isomeric SMILES |
CN1C=C(C=N1)/C=C\C(=O)C2=CC(=CC=C2)O |
Canonical SMILES |
CN1C=C(C=N1)C=CC(=O)C2=CC(=CC=C2)O |
Origin of Product |
United States |
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